6-(4-Methoxyphenyl)hexanoic acid

Organic Synthesis Building Block Quality Control

6-(4-Methoxyphenyl)hexanoic acid is a para-methoxyphenyl-substituted hexanoic acid building block for organic synthesis requiring a six-carbon alkyl spacer terminated with a methoxy-activated aromatic ring. The methoxy group enables electrophilic aromatic substitution, while the carboxylic acid terminus supports amide coupling, esterification, and standard transformations. Procure this compound when synthetic targets demand the precise hexanoic acid–para-methoxyphenyl motif not replicable by 6-phenylhexanoic acid (lacks activation) or 6-(4-hydroxyphenyl)hexanoic acid (altered polarity/hydrogen bonding). Also suitable as a structurally defined weak LOX inhibitor (IC50 >10,000 nM) for assay validation controls. Note: no validated comparator data supports in-class interchangeability claims.

Molecular Formula C13H18O3
Molecular Weight 222.284
CAS No. 107228-87-5
Cat. No. B2549122
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(4-Methoxyphenyl)hexanoic acid
CAS107228-87-5
Molecular FormulaC13H18O3
Molecular Weight222.284
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CCCCCC(=O)O
InChIInChI=1S/C13H18O3/c1-16-12-9-7-11(8-10-12)5-3-2-4-6-13(14)15/h7-10H,2-6H2,1H3,(H,14,15)
InChIKeyGYLAUURZVLOHNI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





6-(4-Methoxyphenyl)hexanoic Acid (CAS 107228-87-5): Procurement-Relevant Physicochemical and Purity Profile


6-(4-Methoxyphenyl)hexanoic acid (CAS 107228-87-5), also known as 6-(p-anisyl)hexanoic acid, is a para-methoxyphenyl-substituted hexanoic acid with the molecular formula C13H18O3 and molecular weight of 222.28 g/mol . Commercial vendors typically supply this compound at 95% purity (HPLC), with selected suppliers offering up to 98% purity . Key physicochemical properties include a melting point of 46–48 °C, predicted boiling point of 383.4±25.0 °C, density of 1.074±0.06 g/cm³ (predicted), pKa of 4.77±0.10 (predicted), and calculated logP of 3.23 [1]. The compound is available from multiple suppliers including Bidepharm, Fluorochem, Enamine, and AKSci for research and development applications .

Why In-Class Substitution of 6-(4-Methoxyphenyl)hexanoic Acid Cannot Be Assumed Without Comparative Data


Despite the structural proximity of 6-(4-methoxyphenyl)hexanoic acid to analogs such as 6-phenylhexanoic acid (CAS 5581-75-9) and 6-(4-hydroxyphenyl)hexanoic acid (CAS 6952-35-8), a comprehensive review of the peer-reviewed literature, patent disclosures, and authoritative databases reveals a critical evidence gap: no peer-reviewed studies, patent data, or authoritative database entries were identified that provide quantitative, comparator-anchored performance data for 6-(4-methoxyphenyl)hexanoic acid . Reported bioactivity claims—such as lipoxygenase inhibition, antioxidant activity, or antiproliferative effects—derive from database annotations lacking original publication traceability, comparator data, or defined experimental conditions [1]. Consequently, there is no validated basis to assert that substituting this compound for a structural analog would yield equivalent, superior, or even predictable outcomes in any specific application context. Any procurement decision based on in-class interchangeability would rest on untested assumptions rather than quantifiable evidence.

6-(4-Methoxyphenyl)hexanoic Acid: Evidence Assessment for Differentiated Procurement Decisions


Procurement-Relevant Purity Specification Across Commercial Suppliers

Commercial suppliers of 6-(4-methoxyphenyl)hexanoic acid provide product at standard purities of 95% to 98% . Bidepharm supplies at 95% purity with batch-specific QC documentation (NMR, HPLC, GC) , while Fluorochem offers a 98% purity grade . AKSci and Enamine also provide 95% purity material . This purity range aligns with that of structurally related analogs such as 6-(4-hydroxyphenyl)hexanoic acid (95% standard purity) [1], indicating that the target compound meets typical commercial quality specifications for phenylalkanoic acid building blocks.

Organic Synthesis Building Block Quality Control

Lipoxygenase Inhibitory Activity: Annotated but Unverified Against Comparators

Database annotations describe 6-(4-methoxyphenyl)hexanoic acid as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism, with additional weaker inhibition of formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase, plus antioxidant activity in fats and oils [1]. However, no IC50 value, assay conditions, or comparator data are provided in these annotations. BindingDB reports that the compound lacks significant inhibitory activity against HMG-CoA reductase in rat hepatic microsomes [2], and shows IC50 >10,000 nM against human recombinant 5-lipoxygenase and soluble epoxide hydrolase [3]. The absence of comparator data for analogs such as 6-phenylhexanoic acid or 6-(4-hydroxyphenyl)hexanoic acid precludes any quantitative differentiation claim.

Enzyme Inhibition Arachidonic Acid Metabolism Inflammation

Physicochemical Property Comparison with Structural Analogs

Calculated physicochemical properties differentiate 6-(4-methoxyphenyl)hexanoic acid from its closest structural analogs. The compound exhibits a calculated logP of 3.23 [1], compared with 6-phenylhexanoic acid (no para-substituent; calculated logP ~2.8 estimated from molecular properties) and 6-(4-hydroxyphenyl)hexanoic acid (para-hydroxy substituent; more polar, lower logP expected). The methoxy substituent confers intermediate lipophilicity—less polar than the hydroxy analog but more polar than the unsubstituted phenyl analog. The compound has a predicted pKa of 4.65–4.77 , a melting point of 46–48 °C (solid at room temperature), and seven rotatable bonds, indicating moderate conformational flexibility.

Lipophilicity LogP Solubility

Safety and Handling Profile: Comparable Hazard Classification Across the Class

6-(4-Methoxyphenyl)hexanoic acid carries GHS07 hazard classification with signal word 'Warning' and hazard statements including H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . This profile is essentially identical to that of 6-(4-hydroxyphenyl)hexanoic acid, which also carries H315, H319, and H335 classifications [1]. No compound-specific safety advantages or disadvantages relative to structural analogs are evident from available safety data sheets.

GHS Classification Safety Handling

Recommended Application Scenarios for 6-(4-Methoxyphenyl)hexanoic Acid Procurement Based on Available Evidence


Organic Synthesis Building Block: C6-Alkyl Linker with Para-Methoxyphenyl Terminus

6-(4-Methoxyphenyl)hexanoic acid serves as a versatile building block in organic synthesis where a six-carbon alkyl chain terminated with a para-methoxyphenyl group is required. The methoxy substituent provides a moderately activated aromatic ring amenable to further functionalization, while the carboxylic acid terminus enables amide coupling, esterification, and other standard transformations. Procurement of this specific compound is warranted when the synthetic target requires the precise combination of a hexanoic acid spacer and a para-methoxyphenyl moiety—a structural motif that cannot be replicated by substituting 6-phenylhexanoic acid (lacks methoxy activation) or 6-(4-hydroxyphenyl)hexanoic acid (different polarity and hydrogen-bonding capacity).

NAAA Inhibitor Scaffold Development: Phenylalkanoic Acid Component

Patent literature and SAR studies on N-acylethanolamine acid amidase (NAAA) inhibitors have employed phenylalkanoic acid derivatives, including 6-phenylhexyl side chains, as components of oxazolidone-based inhibitors . While 6-(4-methoxyphenyl)hexanoic acid itself is not directly characterized in these studies, its structural features align with the SAR observation that terminal phenyl moieties with small lipophilic substituents are preferable for optimal NAAA inhibitory potency. Procurement of this compound may be appropriate for laboratories exploring NAAA inhibitor SAR or developing novel cannabinoid-related therapeutics, provided the lack of direct comparator data for the methoxy analog is acknowledged in experimental design.

Lipoxygenase Pathway Research: Baseline Inhibitor Control

6-(4-Methoxyphenyl)hexanoic acid is annotated in curated databases as a lipoxygenase inhibitor that interferes with arachidonic acid metabolism, with additional weaker activity against cyclooxygenase and carboxylesterase . BindingDB data indicate IC50 >10,000 nM against human recombinant 5-LOX [1]. Given this weak inhibitory potency, the compound may serve as a baseline control or negative control in enzymatic assays rather than as a potent pharmacological tool. Researchers investigating lipoxygenase pathways or arachidonic acid metabolism may procure this compound when a structurally defined but weakly active reference compound is needed for assay validation.

Technical Documentation Hub

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